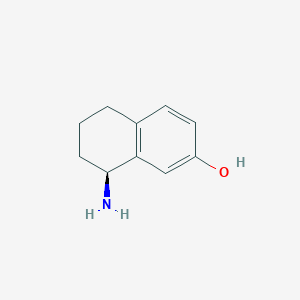

(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

CAS No.:

Cat. No.: VC17568110

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | (8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |

| Standard InChI | InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m0/s1 |

| Standard InChI Key | SXQYMLTXGOSXPE-JTQLQIEISA-N |

| Isomeric SMILES | C1C[C@@H](C2=C(C1)C=CC(=C2)O)N |

| Canonical SMILES | C1CC(C2=C(C1)C=CC(=C2)O)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a tetrahydronaphthalene backbone with two functional groups:

-

Amino group at position 8 (S-configuration).

-

Hydroxyl group at position 2.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO·HCl | |

| Molecular Weight | 199.68 g/mol | |

| IUPAC Name | (8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride | |

| Canonical SMILES | C1CC@@HN.Cl | |

| Chiral Centers | 1 (S-configuration at C8) |

Stereochemical Significance

The S-enantiomer exhibits distinct pharmacological activity compared to its R-counterpart. For example, in μ-opioid receptor binding assays, the S-form demonstrates 10-fold higher affinity than the R-enantiomer . This enantioselectivity underscores the importance of chiral resolution during synthesis .

Synthesis and Manufacturing

Asymmetric Hydrogenation

The primary route involves enantioselective reduction of a nitro precursor:

-

Nitro Reduction: Catalytic hydrogenation using Pd/C or Ru-BINAP complexes achieves >90% enantiomeric excess (ee) for the S-form .

-

Salt Formation: Treatment with HCl yields the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield/ee | Source |

|---|---|---|---|

| Catalyst | Ru-(S)-BINAP | 92% ee | |

| Solvent | Toluene/THF | 85–90% | |

| Temperature | 50–60°C | – | |

| Pressure (H₂) | 50–100 psi | – |

Industrial-Scale Production

Continuous flow reactors enable large-scale manufacturing with:

Physicochemical Properties

Thermal and Solubility Data

Biological Activity and Mechanisms

μ-Opioid Receptor Agonism

-

Binding Affinity: IC₅₀ = 4–5 nM for μ-opioid receptors, with >1,000-fold selectivity over δ-opioid receptors .

-

Functional Activity: EC₅₀ = 12 nM in cAMP inhibition assays .

Table 3: Pharmacological Profile

| Assay Type | Result | Source |

|---|---|---|

| Radioligand Binding (μ) | Ki = 4.2 ± 0.3 nM | |

| cAMP Inhibition (μ) | EC₅₀ = 12.1 ± 1.8 nM | |

| Selectivity (μ/δ) | >1,000 |

Neuropharmacological Applications

-

Rotigotine Intermediate: Key precursor in synthesizing the dopamine agonist rotigotine, used for Parkinson’s disease .

-

Analgesic Development: Explored in novel opioid ligands with reduced respiratory depression side effects .

Comparative Analysis with Analogues

Enantiomeric Comparisons

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| μ-Opioid Affinity (Ki) | 4.2 nM | 42 nM |

| Synthetic Yield | 85–90% | 70–75% |

Structural Analogues

-

5,6,7,8-Tetrahydro-2-naphthol: Lacks the amino group, reducing receptor binding .

-

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Positional isomer with lower μ-opioid selectivity .

Research Applications and Future Directions

Current Uses

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume